molecular formula C7H6F2O B584576 2,6-Difluorophenylmethanol-d2 CAS No. 1346601-28-2

2,6-Difluorophenylmethanol-d2

Cat. No.: B584576
CAS No.: 1346601-28-2
M. Wt: 146.133
InChI Key: LVICICZQETYOGS-APZFVMQVSA-N
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Description

2,6-Difluorophenylmethanol-d2 is a deuterated derivative of 2,6-difluorobenzyl alcohol, where two hydrogen atoms in the hydroxyl (-OH) and methylene (-CH2-) groups are replaced by deuterium (D). The molecular formula is C7H5D2F2O, with a molecular weight of 146.13 g/mol (calculated by substituting two H atoms with D in the non-deuterated analog, C7H6F2O, MW 144.12 g/mol). This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmaceutical research, where deuterium’s lower vibrational frequency and kinetic isotope effects are exploited to track molecular behavior or improve drug stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorophenylmethanol-d2 can be synthesized from methyl 2,6-difluorobenzoate through a reduction reaction using deutero lithium aluminium hydride in tetrahydrofuran (THF) at 0°C. The reaction involves the following steps :

  • Dissolve 2.0 g of methyl 2,6-difluorobenzoate (11.6 mmol) in 40 ml of THF at 0°C.
  • Slowly add 23.2 ml of 1 M lithium aluminium deuteride solution in THF (23.2 mmol).
  • Stir the mixture for 45 minutes.
  • Add 1.2 ml of water, followed by 1.2 ml of 2 N aqueous sodium hydroxide solution, and then 2.3 ml of water.
  • Filter off the resulting precipitate and wash it well with THF.
  • Concentrate the filtrate to obtain 1.77 g of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reduction reactions using deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenylmethanol-d2 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxyl group to a methyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2,6-Difluorobenzaldehyde or 2,6-difluorobenzoic acid.

    Reduction: 2,6-Difluorotoluene.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

2,6-Difluorophenylmethanol-d2 is utilized in several scientific research fields:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

    Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of fluorinated compounds with unique properties.

Mechanism of Action

The mechanism of action of 2,6-difluorophenylmethanol-d2 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect, where the presence of deuterium slows down certain chemical reactions compared to hydrogen. This property is particularly useful in studying reaction mechanisms and metabolic pathways in detail.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 2,6-Difluorophenylmethanol-d2:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Reference
This compound C7H5D2F2O 146.13 Not Available* NMR spectroscopy, isotopic tracer studies -
2,6-Difluorobenzyl Alcohol C7H6F2O 144.12 19064-18-7 Synthetic intermediate, agrochemicals
1-(2,6-Difluorophenyl)ethanol C8H8F2O 158.15 87327-65-9 Chiral synthesis, pharmaceuticals

Key Differences

Isotopic Effects: The deuterated form exhibits a ~0.1–0.3 ppm upfield shift in ¹H NMR compared to the non-deuterated analog due to deuterium’s lower magnetic moment . Deuteration increases metabolic stability; studies show deuterated drugs can have 2–3x longer half-lives than non-deuterated versions in vivo (generalized from deuterium kinetic isotope effects) .

Structural Variations: 1-(2,6-Difluorophenyl)ethanol (C8H8F2O) has an additional methyl group, increasing steric hindrance and altering reactivity. Its higher molecular weight (158.15 g/mol) impacts solubility and boiling point compared to benzyl alcohol derivatives .

Applications: 2,6-Difluorobenzyl Alcohol is widely used as a precursor in pesticide synthesis (e.g., flufenoxuron) and liquid crystal materials . 1-(2,6-Difluorophenyl)ethanol serves as a chiral building block for asymmetric catalysis in pharmaceutical APIs .

Biological Activity

2,6-Difluorophenylmethanol-d2 is a deuterated derivative of 2,6-difluorophenylmethanol, a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. The incorporation of deuterium (d2) enhances the compound's stability and allows for more precise studies in metabolic pathways and pharmacokinetics.

Basic Chemical Data

PropertyValue
Molecular Formula C7H6F2O (deuterated)
Molecular Weight Approximately 160.13 g/mol
CAS Number 1613439-58-9
IUPAC Name 2,6-Difluorobenzyl alcohol-d2

Structure

The structure of this compound features two fluorine atoms attached to the aromatic ring, which may influence its biological activity by altering electronic properties and steric factors. The deuterated hydroxyl group contributes to its stability in biological systems.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : In vitro studies have indicated potential efficacy against certain bacterial strains.
  • Anticancer Properties : Research has shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated phenols, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Studies : In a recent investigation into the anticancer effects of fluorinated compounds, this compound was tested on human cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells via caspase activation pathways .
  • Pharmacokinetic Studies : The deuterated form allows for enhanced tracking in metabolic studies. Research demonstrated that deuterium labeling can significantly alter the metabolic stability of compounds, leading to prolonged circulation time in vivo .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
2,4-Difluorophenylmethanol ModerateLowLess effective than its para counterpart
Fluorinated Phenols HighModerateGeneral class; varies widely
This compound HighHighEnhanced stability due to deuteration

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Difluorophenylmethanol-d2 with high isotopic purity?

  • Methodological Answer : Deuterated compounds like this compound require controlled deuteration methods, such as catalytic hydrogen-deuterium exchange or reduction of fluorinated precursors using deuterated reagents (e.g., NaBD4). Isotopic purity (>98 atom% D) is critical; NMR (²H or ¹H) and mass spectrometry are used to confirm deuteration efficiency. Ensure inert reaction conditions to avoid proton back-exchange .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/²H NMR : Identify residual protons and confirm deuterium placement.
  • 19F NMR : Verify fluorine substituent positions (2,6- vs. other isomers).
  • GC-MS/LC-MS : Assess isotopic distribution and rule out side products.
    Cross-reference with non-deuterated analogs (e.g., 2,6-Difluorophenylmethanol) to isolate isotopic effects .

Q. What safety protocols are essential for handling deuterated fluorinated alcohols?

  • Methodological Answer : Follow guidelines for toxic/flammable organofluorides:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Store in airtight containers under inert gas to prevent degradation.
  • Dispose of deuterated waste via specialized protocols to avoid environmental isotope contamination .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its reactivity in catalytic reactions?

  • Methodological Answer : Deuterium substitution alters reaction kinetics (e.g., C-D bond cleavage vs. C-H). Design experiments to:

  • Compare reaction rates of deuterated/non-deuterated forms in acid-catalyzed esterifications.
  • Use computational modeling (DFT) to predict KIEs and validate with experimental Arrhenius plots.
    Note: Fluorine’s electron-withdrawing effects may amplify KIEs .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Reproducibility Check : Replicate studies using identical deuterium purity (>98 atom% D) and solvent systems.
  • Controlled Variables : Isolate pH effects by buffering solutions and monitoring decomposition via HPLC.
  • Mechanistic Analysis : Probe degradation pathways (e.g., hydrolysis of the methanol group) using isotopic labeling and kinetic studies .

Q. What strategies optimize the use of this compound as a tracer in metabolic studies?

  • Methodological Answer :

  • Isotopic Dilution Analysis : Spike biological matrices with the deuterated compound and quantify via LC-MS/MS.
  • Stability Testing : Validate tracer integrity under physiological conditions (37°C, pH 7.4) over 24–72 hours.
  • Cross-Validation : Compare with ¹³C/¹⁵N-labeled analogs to rule out matrix interference .

Q. Data Contradiction Analysis

Q. Conflicting reports exist on the solubility of this compound in polar vs. non-polar solvents. How to address this?

  • Methodological Answer :

  • Systematic Solubility Screen : Test in solvents (e.g., DMSO, hexane, ethanol-d6) using gravimetric or spectrophotometric methods.
  • Structural Factors : Fluorine’s electronegativity increases polarity, but deuterium may reduce solubility via altered H-bonding. Compare with non-fluorinated deuterated alcohols (e.g., 2-Phenyl-d5-ethanol ).

Properties

IUPAC Name

dideuterio-(2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVICICZQETYOGS-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Particularly preferably, 2,6-dichlorobenzaldehyde is used in the process of the invention and 2-fluoro-6-chlorobenzaldehyde, 2-fluoro-6-chlorobenzyl alcohol, 2,6-difluorobenzaldehyde or 2,6-difluorobenzyl alcohol is obtained or 2,4-dichlorobenzaldehyde is used and 2,4-difluoro-benzaldehyde or 2,4-difluorobenzyl alcohol is obtained or 3,4-dichloro-benzaldehyde is used and 3-chloro-4-fluorobenzaldehyde or 3-chloro-4-fluorobenzyl alcohol is obtained.
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Synthesis routes and methods II

Procedure details

332 g of 2,6-difluorobenzaldehyde were placed under nitrogen in a 0.7 1 autoclave and admixed with 6.4 g of 5% strength by weight palladium-on-carbon (catalyst from Heraeus type K-0227, containing 50% by weight of water). The autoclave was closed and purged with nitrogen. 50 bar of hydrogen were then injected and the contents of the autoclave were heated to 80° C. Hydrogenation was carried out for a total of 4 hours while stirring. After cooling and venting, the reaction mixture was filtered through Celite® filter aid, the autoclave was rinsed with 50 g of isopropanol and the filter cake was washed with 150 g of isopropanol. The solvent was distilled from the combined filtrates and washings and the crude product mixture was subsequently distilled off. 288 g of 2,6-difluorobenzyl alcohol were obtained (90% of theory).
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Synthesis routes and methods III

Procedure details

75 g of 10% aqueous sulfuric acid solution was charged, and 14.3 g of 2,6-difluorobenzylamine obtained in Example 1 was dropwise added thereto under cooling. Then, under cooling, a solution comprising 10.4 g of sodium nitrite and 20 g of water was dropwise added thereto over a period of 30 minutes at a reaction temperature of from 10 to 20° C. After the completion of the dropwise addition, stirring was carried out at the same temperature for 1 hour. After the completion of the reaction, neutralization in an aqueous sodium hydrogencarbonate solution was carried out, and extraction with methylene chloride was carried out. Methylene chloride was recovered, followed by distillation under reduced pressure to obtain 12.4 g of 2,6-difluorobenzyl alcohol (103° C./26 mmHg) (yield: 86.1%, purity: 88.1%).
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Synthesis routes and methods IV

Procedure details

A stirred solution of 25.0 g (0.158 mole) of 2,6-difluorobenzoic acid in 300 ml of diethyl ether was purged with nitrogen, and 20 ml of a 1 molar solution of borane in tetrahydrofuran was carefully added dropwise. The addition caused the reaction mixture to effervesce. When vigorous effervescence subsided, the reaction mixture was heated to reflux and an additional 170 ml of a 1 molar solution of borane (0.190 mole total) in tetrahydrofuran was added dropwise at a rate just sufficient to promote gentle reflux. Upon complete addition the reaction mixture was heated under reflux for an additional 1 hour, allowed to cool to ambient temperature and stand for 16 hours, then heated under reflux again for 1 hour. Acetic acid (11 ml, 0.19 mole) was added, then the reaction mixture was cooled in an ice-water bath and 100 ml of a saturated aqueous solution of ammonium chloride was added slowly. Upon complete addition the reaction mixture was stirred for 0.5 hour, then concentrated under reduced pressure to give a pasty residue. Diethyl ether was added and the mixture was washed with three portions of water, two portions of aqueous 10% sodium carbonate, two portions of water, and one portion of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 18.9 g of (2,6-difluorophenyl)methanol as a yellow oil. The nmr spectrum was consistent with the proposed structure.
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